molecular formula C11H22N2O B7474190 1-Cycloheptyl-3-propan-2-ylurea

1-Cycloheptyl-3-propan-2-ylurea

Cat. No.: B7474190
M. Wt: 198.31 g/mol
InChI Key: YBWZSHCDHJKQJP-UHFFFAOYSA-N
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Description

1-Cycloheptyl-3-propan-2-ylurea is an organic compound characterized by a cycloheptyl group attached to a urea moiety, with a propan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cycloheptyl-3-propan-2-ylurea can be synthesized through the reaction of cycloheptylamine with isocyanates or carbamoyl chlorides under controlled conditions. The reaction typically involves:

    Cycloheptylamine: The starting amine.

    Isocyanate or Carbamoyl Chloride: The reactive intermediate.

    Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction parameters, minimizing by-products and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Cycloheptyl-3-propan-2-ylurea undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions may yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the urea moiety.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Alkyl halides or other nucleophilic species.

Major Products:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-Cycloheptyl-3-propan-2-ylurea has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-Cycloheptyl-3-propan-2-ylurea exerts its effects involves interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    Pathways Involved: The exact pathways depend on the specific biological context and target molecules.

Comparison with Similar Compounds

    1-Cyclohexyl-3-propan-2-ylurea: Similar structure but with a cyclohexyl group instead of cycloheptyl.

    1-Cyclooctyl-3-propan-2-ylurea: Contains a cyclooctyl group, offering different steric and electronic properties.

    1-Cyclopentyl-3-propan-2-ylurea: Features a cyclopentyl group, leading to variations in reactivity and biological activity.

Uniqueness: 1-Cycloheptyl-3-propan-2-ylurea is unique due to its specific ring size and substituent configuration, which can influence its chemical reactivity and interaction with biological targets. The cycloheptyl group provides a distinct steric environment that can affect binding affinity and selectivity in various applications.

Properties

IUPAC Name

1-cycloheptyl-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-9(2)12-11(14)13-10-7-5-3-4-6-8-10/h9-10H,3-8H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWZSHCDHJKQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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